3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea
Description
This compound integrates a 1,3-benzodioxol moiety, a 1,3,4-oxadiazole ring, a thiophene-methyl group, and a urea linkage. The 1,3-benzodioxol group (a bicyclic ether) enhances metabolic stability, while the oxadiazole ring contributes to π-π stacking and hydrogen bonding . The urea moiety serves as a hydrogen-bond donor/acceptor, critical for target binding .
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-14(16-7-10-2-1-5-24-10)17-15-19-18-13(23-15)9-3-4-11-12(6-9)22-8-21-11/h1-6H,7-8H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFYBHOJUPZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxadiazole Derivatives with Heterocyclic Substituents
a) 5-(1H-Indol-3-yl-Methyl)-1,3,4-Oxadiazole-2-Thiols (6a–6u)
- Structure : Oxadiazole core with indole and alkyl/aralkyl thiol substituents.
- Activity : Compound 6g (n-pentyl substituent) showed superior α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to acarbose (IC₅₀ = 18.5 µM) .
- Comparison : The target compound replaces indole with 1,3-benzodioxol and thiophene-methyl, which may alter enzyme affinity due to differences in steric bulk and electronic effects.
b) 3-{[5-(4-Chlorobenzyl)Sulfanyl]-1,3,4-Oxadiazol-2-yl}Methyl-1H-Indole (6p)
Benzodioxol-Containing Oxadiazole Derivatives
a) 3-(2H-1,3-Benzodioxol-5-yl)-5-{[5-(3,5-Difluorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}-1,2,4-Oxadiazole (CM854232)
- Structure : Dual oxadiazole rings with 3,5-difluorophenyl and benzodioxol groups.
- Comparison : The target compound replaces the difluorophenyl group with a thiophene-methyl-urea chain, likely reducing electron-withdrawing effects but improving solubility .
b) N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-5-[(3-Fluorophenyl)Methyl]-1,3,4-Oxadiazole-2-Carboxamide (E208-0180)
Thiophene-Containing Derivatives
a) 2-{3,4-Dibutoxy-5-[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Thiophen-2-yl}-5-(3-Methylphenyl)-1,3,4-Oxadiazole
Urea-Linked Heterocycles
a) 1-(5-tert-Butyl-1,3,4-Thiadiazol-2-yl)-1,3-Dimethylurea
- Structure : Thiadiazole core with tert-butyl and dimethylurea.
- Comparison : The thiadiazole ring offers different electronic properties (vs. oxadiazole), and the dimethylurea group reduces hydrogen-bonding capacity relative to the target compound’s unsubstituted urea .
b) N-(3-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methoxy}Phenyl)-2-(Thiophen-2-yl)Acetamide (M339-1318)
Structural and Functional Analysis Table
*Estimated based on molecular formula.
Key Research Findings and Implications
- Electronic Effects : The 1,3-benzodioxol group’s electron-donating properties may enhance stability compared to electron-withdrawing groups (e.g., 3,5-difluorophenyl in CM854232) .
- Biological Activity : Urea-linked compounds (e.g., target compound) are predicted to outperform carboxamide or sulfanyl analogs in hydrogen-bond-driven enzyme interactions .
- Synthetic Feasibility : The oxadiazole ring can be synthesized via cyclization reactions (similar to ), while the urea group may be introduced via carbodiimide-mediated coupling .
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